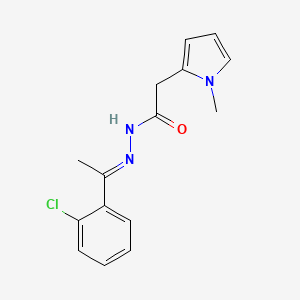

N'-(1-(2-Chlorophenyl)ethylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide

Description

N'-(1-(2-Chlorophenyl)ethylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide is a Schiff base derivative characterized by a 2-chlorophenyl group attached to an ethylidene backbone, which is further linked to an acetohydrazide moiety substituted with a 1-methylpyrrole ring. This structure combines aromatic, heterocyclic, and hydrazide functionalities, making it a candidate for diverse biological activities, including antimicrobial, antitumor, and antiviral applications. Its synthesis likely involves condensation between 1-(2-chlorophenyl)ethylidene derivatives and 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide under acidic or basic conditions, similar to methods described for analogous compounds .

Properties

CAS No. |

315226-12-1 |

|---|---|

Molecular Formula |

C15H16ClN3O |

Molecular Weight |

289.76 g/mol |

IUPAC Name |

N-[(E)-1-(2-chlorophenyl)ethylideneamino]-2-(1-methylpyrrol-2-yl)acetamide |

InChI |

InChI=1S/C15H16ClN3O/c1-11(13-7-3-4-8-14(13)16)17-18-15(20)10-12-6-5-9-19(12)2/h3-9H,10H2,1-2H3,(H,18,20)/b17-11+ |

InChI Key |

TTWJCCKPTYVSKI-GZTJUZNOSA-N |

Isomeric SMILES |

C/C(=N\NC(=O)CC1=CC=CN1C)/C2=CC=CC=C2Cl |

Canonical SMILES |

CC(=NNC(=O)CC1=CC=CN1C)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N’-(1-(2-Chlorophenyl)ethylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide” typically involves the condensation of 2-chlorobenzaldehyde with 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

“N’-(1-(2-Chlorophenyl)ethylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide” can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted hydrazides.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “N’-(1-(2-Chlorophenyl)ethylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide” involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Aromatic/Heterocyclic Moieties

a. Pyridinyl vs. Chlorophenyl Derivatives

- This modification may alter pharmacokinetic properties, such as bioavailability, compared to the target compound .

- 2-Cyano-N'-[1-(pyridin-4-yl)ethylidene]acetohydrazide derivatives (): Pyridin-4-yl derivatives (e.g., 9a–9d) exhibit melting points between 158–186°C, with IR spectra showing characteristic C=O (1690–1693 cm⁻¹) and C=N (1602–1619 cm⁻¹) stretches.

b. Positional Isomerism in Chlorophenyl Derivatives

Functional Group Modifications

a. Coumarin-Linked Acetohydrazides ():

- Derivatives like 2-(2-Oxo-4-phenyl-2H-chromen-7-yloxy)-N′-(1-(4-chlorophenyl)ethylidene)acetohydrazide demonstrate potent virustatic activity (IC₅₀ = 8.5 μg/mL against HAV). The coumarin ring introduces conjugated π-systems and fluorescence properties, absent in the target compound, which could be advantageous for imaging or photodynamic therapies .

b. Nitroimidazole-Based Acetohydrazides ():

- Compounds such as 2-(4-nitro-1H-imidazol-1-yl)-N′-[1-(pyridin-2-yl)ethylidene]acetohydrazide incorporate nitro groups, which are strong electron-withdrawing moieties. These groups may enhance redox activity, making such derivatives more effective in targeting anaerobic pathogens or hypoxic tumor environments compared to the chloro-substituted target compound .

c. Thiazolidinone and Oxadiazole Hybrids ():

- Hybrid systems like 2-(1-((4-acetyl-5-(4-substitutedphenyl)-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-3-(4-substitutedphenyl)thiazolidin-4-one exhibit dual heterocyclic scaffolds, improving metabolic stability and enzymatic inhibition. The target compound’s simpler structure may offer synthetic accessibility but reduced structural complexity for multi-target engagement .

Spectral and Physicochemical Properties

Biological Activity

N'-(1-(2-Chlorophenyl)ethylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological activities, and mechanisms of action, supported by data tables and relevant research findings.

1. Chemical Structure and Properties

The compound can be described by the following chemical properties:

| Property | Description |

|---|---|

| Molecular Formula | C15H16ClN3O |

| Molecular Weight | 283.76 g/mol |

| IUPAC Name | This compound |

| InChI Key | VMAJLFRHDWIUMK-MFOYZWKCSA-N |

This compound features a chlorophenyl group and a pyrrole ring, contributing to its unique reactivity and biological potential.

2. Synthesis

The synthesis typically involves the condensation reaction between 2-chlorobenzaldehyde and 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide. The reaction conditions are crucial for optimizing yield and purity, often requiring specific solvents and temperatures to achieve desired outcomes.

3.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance:

- A549 Human Lung Adenocarcinoma Cells : The compound demonstrated significant cytotoxicity with an IC50 value of approximately 25 µM, indicating its effectiveness in inhibiting cell growth.

- MCF7 Breast Cancer Cells : Further investigations revealed that modifications in the structure could enhance activity against MCF7 cells, suggesting a structure-activity relationship that merits further exploration.

3.2 Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial effects:

- Gram-positive Bacteria : Studies indicated promising activity against multidrug-resistant strains of Staphylococcus aureus, with minimum inhibitory concentrations (MICs) suggesting effective antibacterial action.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism, leading to reduced viability.

- Apoptosis Induction : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, promoting cell death through intrinsic mechanisms.

5. Case Studies and Research Findings

Several case studies have documented the biological effects of this compound:

These studies underscore the compound's potential as a lead candidate for drug development targeting both cancer and bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.